molecular formula C15H15NO5S B5887399 N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5887399
M. Wt: 321.3 g/mol
InChI Key: OQURZPLYTYNDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a methoxyphenyl group and a sulfonamide group attached to a benzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 2-methoxyphenylamine with a suitable benzodioxine derivative under sulfonation conditions. The reaction is usually carried out in the presence of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in an appropriate solvent like dichloromethane or chloroform. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-thioamide
  • N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-phosphonamide

Uniqueness

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-19-13-5-3-2-4-12(13)16-22(17,18)11-6-7-14-15(10-11)21-9-8-20-14/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQURZPLYTYNDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326353
Record name N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

461448-37-3
Record name N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.